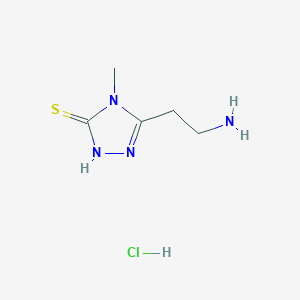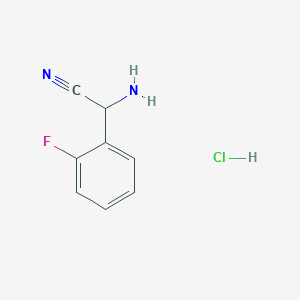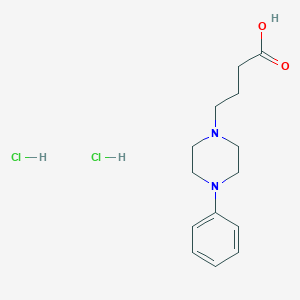
6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Vue d'ensemble
Description
“6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a chemical compound with the molecular formula C9H6BrNO4 . It has a molecular weight of 272.05 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” include a molecular weight of 272.05 . The compound’s storage conditions and boiling point are not specified .
Applications De Recherche Scientifique
Antimicrobial Activity
One of the notable applications of compounds related to 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is in the realm of antimicrobial activity. A study by Patel, Mistry, and Desai (2006) highlights the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one, which showed potential in antimicrobial applications. This synthesis pathway could be relevant for similar compounds like 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (Patel, Mistry, & Desai, 2006).
Antibacterial Properties
Hayakawa, Hiramitsu, and Tanaka (1984) conducted a study on various analogs of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acids, showing potent antibacterial activity against Gram-positive and -negative pathogens. This suggests that similar structures, including 6-bromo derivatives, may possess similar antibacterial properties (Hayakawa, Hiramitsu, & Tanaka, 1984).
Polymer Science Applications
In polymer science, Dunkers and Ishida (1999) explored the reaction of benzoxazine-based phenolic resins with various carboxylic acids and phenols as catalysts. This research can provide insights into the potential applications of similar benzoxazine compounds, like the 6-bromo-3-oxo-3,4-dihydro derivative, in the field of advanced material science (Dunkers & Ishida, 1999).
Antiviral and Cytotoxic Activities
Selvam, Murugesh, Chandramohan, Pannecouque, and De Clercq (2010) synthesized a series of 2,3-disubstitutedquinazolin-4(3H)-ones, including compounds related to 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. They found that these compounds exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting potential pharmaceutical applications for 6-bromo derivatives in antiviral therapies (Selvam et al., 2010).
Chemical Synthesis and Catalysis
Yu, Zheng, Wu, and Dai (2013) demonstrated the use of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines in chemical synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This indicates the potential of 6-bromo derivatives in catalysis and organic synthesis, expanding the range of possible applications in chemical manufacturing and research (Yu, Zheng, Wu, & Dai, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes including reward, addiction, and movement.
Mode of Action
Compounds with similar structures have been used to inhibit intracellular phosphorylation of hsp27 . This suggests that the compound may interact with its targets by modulating their phosphorylation status, thereby altering their activity.
Biochemical Pathways
Related compounds have been shown to inhibit the release of tnfα in cells . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 and the release of tnfα in cells . These effects could potentially alter cellular signaling pathways and inflammatory responses.
Propriétés
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJCCYAKOLUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



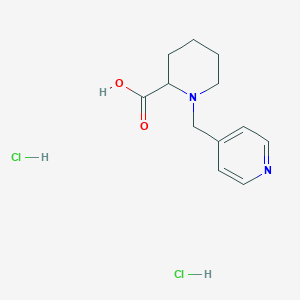

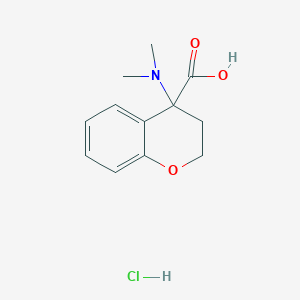
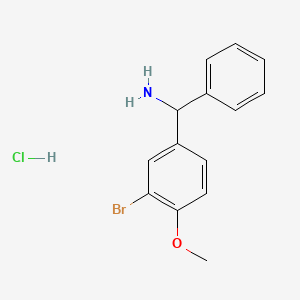
![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)
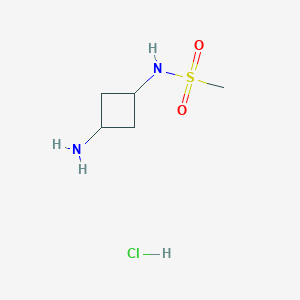
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)
